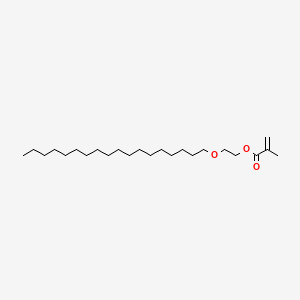

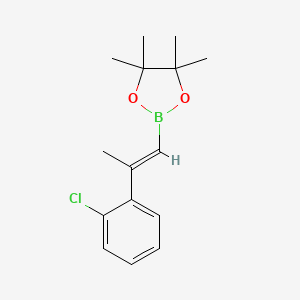

2-Octadecoxyethyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

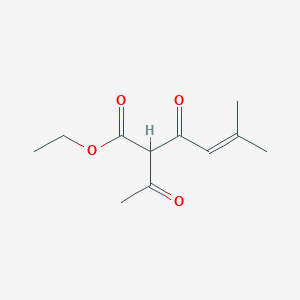

El 2-Octadecoxyethyl 2-metilprop-2-enoato es un compuesto orgánico que pertenece a la familia de los acrilatos. Se caracteriza por su larga cadena alquílica y su grupo funcional éster, lo que lo convierte en un compuesto versátil en diversas aplicaciones químicas. Este compuesto es conocido por su uso en la química de polímeros, particularmente en la síntesis de polímeros y copolímeros especiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-Octadecoxyethyl 2-metilprop-2-enoato típicamente implica la esterificación del ácido 2-metilprop-2-enoico con 2-octadecoxetanol. La reacción suele estar catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. Las condiciones de reacción suelen incluir el calentamiento de los reactivos bajo reflujo para facilitar el proceso de esterificación.

Métodos de producción industrial

En entornos industriales, la producción de 2-Octadecoxyethyl 2-metilprop-2-enoato puede implicar procesos de flujo continuo para garantizar una alta eficiencia y rendimiento. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar aún más la escala de producción y la pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-Octadecoxyethyl 2-metilprop-2-enoato puede sufrir diversas reacciones químicas, entre ellas:

Polimerización: El compuesto puede polimerizarse mediante mecanismos de radicales libres, formando polímeros de cadena larga.

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el enlace éster puede hidrolizarse para producir ácido 2-metilprop-2-enoico y 2-octadecoxetanol.

Transesterificación: Esta reacción implica el intercambio del grupo éster con otro alcohol, produciendo un éster y un alcohol diferentes.

Reactivos y condiciones comunes

Polimerización: Se utilizan comúnmente iniciadores como el peróxido de benzoílo o el azobisisobutironitrilo (AIBN).

Hidrólisis: Condiciones ácidas o básicas, típicamente utilizando ácido clorhídrico o hidróxido de sodio.

Transesterificación: Se utilizan catalizadores como el metóxido de sodio o el isopropóxido de titanio.

Productos principales

Polimerización: Produce polímeros y copolímeros con propiedades variables según los monómeros utilizados.

Hidrólisis: Produce ácido 2-metilprop-2-enoico y 2-octadecoxetanol.

Transesterificación: Da como resultado diferentes ésteres y alcoholes según los reactivos.

Aplicaciones Científicas De Investigación

El 2-Octadecoxyethyl 2-metilprop-2-enoato tiene una amplia gama de aplicaciones en la investigación científica:

Química de polímeros: Se utiliza como monómero en la síntesis de polímeros especiales con propiedades únicas.

Ingeniería biomédica: Se incorpora a hidrogeles y otros materiales para sistemas de administración de fármacos e ingeniería de tejidos.

Recubrimientos de superficie: Se utiliza en la formulación de recubrimientos con mayor durabilidad e hidrofobicidad.

Adhesivos y selladores: Se emplea en la producción de adhesivos y selladores de alto rendimiento con mayor flexibilidad y resistencia.

Mecanismo De Acción

El mecanismo de acción del 2-Octadecoxyethyl 2-metilprop-2-enoato en la polimerización implica los pasos de iniciación, propagación y terminación típicos de la polimerización por radicales libres. El grupo funcional éster permite la formación de redes entrecruzadas, lo que mejora las propiedades mecánicas de los polímeros resultantes. En aplicaciones biomédicas, la naturaleza hidrofóbica del compuesto se puede aprovechar para controlar la liberación de fármacos desde matrices poliméricas.

Comparación Con Compuestos Similares

Compuestos similares

Dimetacrilato de dietilenglicol: Otro éster de acrilato utilizado en la química de polímeros con propiedades de polimerización similares.

Metacrilato de octadecilo: Comparte la larga cadena alquílica pero difiere en el grupo funcional éster, lo que afecta su reactividad y aplicaciones.

Acrilato de 2-etilhexilo: Conocido por su uso en adhesivos sensibles a la presión, con una cadena alquílica más corta en comparación con el 2-Octadecoxyethyl 2-metilprop-2-enoato.

Singularidad

El 2-Octadecoxyethyl 2-metilprop-2-enoato es único debido a su larga cadena alquílica, que imparte hidrofobicidad y flexibilidad a los polímeros que forma. Esto lo hace particularmente valioso en aplicaciones que requieren resistencia al agua y resistencia mecánica.

Al comprender las propiedades, la síntesis y las aplicaciones del 2-Octadecoxyethyl 2-metilprop-2-enoato, los investigadores pueden utilizar mejor este compuesto en diversos campos científicos e industriales.

Propiedades

Número CAS |

70879-51-5 |

|---|---|

Fórmula molecular |

C24H46O3 |

Peso molecular |

382.6 g/mol |

Nombre IUPAC |

2-octadecoxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |

Clave InChI |

KOZZOZYINRDZOU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

![1-[2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298956.png)

![potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B12298961.png)

![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)

![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)